3-(4-Chlorophenyl)-2-morpholinoquinoline
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Overview
Description
3-(4-Chlorophenyl)-2-morpholinoquinoline is a heterocyclic compound that features a quinoline core substituted with a 4-chlorophenyl group at the 3-position and a morpholino group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These effects are likely due to the compound’s interaction with its targets, leading to changes in the cellular environment.
Biochemical Pathways
A selenium-containing compound with a similar structure has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress . This suggests that the compound may affect pathways related to oxidative stress and inflammation.
Pharmacokinetics
A compound with a similar structure, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . In silico pharmacokinetics analysis predicted that CMI might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
A compound with a similar structure, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-morpholinoquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Morpholino Substitution: The final step involves the substitution of the 2-position of the quinoline core with a morpholino group. This can be achieved through a nucleophilic substitution reaction using morpholine and a suitable leaving group at the 2-position of the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-morpholinoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Friedel-Crafts acylation with aluminum chloride, nucleophilic substitution with morpholine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)-2-morpholinoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-piperidinoquinoline: Similar structure but with a piperidino group instead of a morpholino group.
3-(4-Chlorophenyl)-2-pyrrolidinoquinoline: Similar structure but with a pyrrolidino group instead of a morpholino group.
3-(4-Chlorophenyl)-2-piperazinoquinoline: Similar structure but with a piperazino group instead of a morpholino group.
Uniqueness
3-(4-Chlorophenyl)-2-morpholinoquinoline is unique due to the presence of the morpholino group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The morpholino group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)quinolin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-16-7-5-14(6-8-16)17-13-15-3-1-2-4-18(15)21-19(17)22-9-11-23-12-10-22/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJDOVILLUVRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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